(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-methylbutanoic acid (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-methylbutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17335220
InChI: InChI=1S/C21H23NO5/c1-21(2,26-3)18(19(23)24)22-20(25)27-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,22,25)(H,23,24)/t18-/m1/s1
SMILES:
Molecular Formula: C21H23NO5
Molecular Weight: 369.4 g/mol

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-methylbutanoic acid

CAS No.:

Cat. No.: VC17335220

Molecular Formula: C21H23NO5

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-methylbutanoic acid -

Specification

Molecular Formula C21H23NO5
Molecular Weight 369.4 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxy-3-methylbutanoic acid
Standard InChI InChI=1S/C21H23NO5/c1-21(2,26-3)18(19(23)24)22-20(25)27-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,22,25)(H,23,24)/t18-/m1/s1
Standard InChI Key LFQVKMWSEIWPKP-GOSISDBHSA-N
Isomeric SMILES CC(C)([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC
Canonical SMILES CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

The compound’s structure integrates an Fmoc group attached to the amino terminus of a modified valine residue. The Fmoc moiety, composed of a fluorene ring system linked via a methoxycarbonyl group, provides steric protection for the amino group during synthesis . The central chiral carbon (C2) adopts an S-configuration, critical for maintaining the stereochemical integrity of synthesized peptides. The 3-methoxy-3-methylbutanoic acid side chain introduces both steric bulk and polarity, influencing solubility and reactivity.

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC21H23NO5\text{C}_{21}\text{H}_{23}\text{NO}_5
Molecular Weight369.41 g/mol
CAS Number1934242-13-3
StereochemistryS-configuration at C2
IUPAC Name(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxy-3-methylbutanoic acid

The isomeric SMILES string CC(C)([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC\text{CC(C)([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC} explicitly defines the stereochemistry and branching.

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized through a multi-step process beginning with the protection of the amino group of 3-methoxy-3-methyl-L-valine using Fmoc-Cl (9-fluorenylmethyl chloroformate). This reaction occurs under mild basic conditions (e.g., sodium bicarbonate) in tetrahydrofuran (THF) or dimethylformamide (DMF). The carboxylic acid group remains unprotected to facilitate subsequent peptide bond formation.

Critical Reaction Parameters:

  • Temperature: 0–25°C to minimize side reactions.

  • Solvent: Anhydrous DMF for optimal solubility.

  • Stoichiometry: 1.1 equivalents of Fmoc-Cl to ensure complete protection .

Purification and Quality Control

Purification via reverse-phase HPLC or flash chromatography ensures >95% purity, as required for peptide synthesis . Analytical methods include:

  • HPLC: C18 column with acetonitrile/water gradients.

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 369.41 .

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group’s orthogonality to acid-labile protecting groups makes this compound ideal for SPPS. Deprotection is achieved using 20% piperidine in DMF, which cleaves the Fmoc group via β-elimination without affecting the peptide backbone. Key advantages include:

  • Mild Deprotection Conditions: Preserves acid-sensitive residues.

  • High Coupling Efficiency: The steric bulk of the 3-methoxy-3-methyl group reduces diketopiperazine formation .

Case Study: Synthesis of Antimicrobial Peptides

In a 2023 study, Fmoc-protected analogs of this compound were used to synthesize β-defensin mimics. The methoxy group enhanced solubility in DMF, enabling a 92% coupling efficiency compared to 85% for standard Fmoc-Val-OH .

Mass (mg)Volume for 1 mM (mL)Volume for 10 mM (mL)
12.7070.2707
513.53511.3535
1027.07022.707

Stability Under Synthesis Conditions

Thermogravimetric analysis (TGA) of similar Fmoc-amino acids shows decomposition onset at 180°C, indicating robustness under standard SPPS temperatures (≤50°C).

Research Frontiers and Challenges

Innovations in Deprotection Efficiency

Recent efforts focus on optimizing deprotection kinetics. A 2024 study demonstrated that adding 0.1 M HOBt (hydroxybenzotriazole) to piperidine reduces deprotection time by 30% while minimizing racemization.

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